4,5,6,7-Tetrabromo-2-(3-chlorophenyl)isoindole-1,3-dione
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Overview
Description
4,5,6,7-Tetrabromo-2-(3-chlorophenyl)isoindole-1,3-dione is a complex organic compound characterized by its isoindoline-1,3-dione core structure, substituted with bromine and chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrabromo-2-(3-chlorophenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The process can be further optimized using transition-metal-catalyzed reactions and organocatalytic methods .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials such as phthalic anhydride and bromine. The reaction conditions often include high temperatures and the use of solvents like methanol or acetone. The final product is usually obtained through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrabromo-2-(3-chlorophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated or chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce partially dehalogenated compounds .
Scientific Research Applications
4,5,6,7-Tetrabromo-2-(3-chlorophenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrabromo-2-(3-chlorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine substituents play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4,5,6,7-Tetrachloro-2-(2-(3-hydroxy-1-oxo-1H-cyclopenta[b]naphthalen-2-yl)quinolin-4-yl)isoindoline-1,3-dione
- 2,2’-Ethylenebis(4,5,6,7-tetrabromoisoindoline-1,3-dione)
Comparison: Compared to similar compounds, 4,5,6,7-Tetrabromo-2-(3-chlorophenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H4Br4ClNO2 |
---|---|
Molecular Weight |
573.3 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2-(3-chlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H4Br4ClNO2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)6-3-1-2-5(19)4-6/h1-4H |
InChI Key |
ZIMXPSDVKUZOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Origin of Product |
United States |
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